

Technical Monograph: 2-Chloro-N-(2-ethoxyphenyl)acetamide

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Compound of Interest

Compound Name: 2-chloro-N-(2-ethoxyphenyl)acetamide
CAS No.: 21118-77-4
Cat. No.: B1597377

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Executive Summary & Chemical Identity

2-Chloro-N-(2-ethoxyphenyl)acetamide (often referred to as N-chloroacetyl-o-phenetidine) is a specialized electrophilic intermediate used primarily in the synthesis of heterocyclic pharmaceutical scaffolds.^[1] Structurally, it consists of an acetamide core flanked by a reactive -chloro substituent and an electron-donating ortho-ethoxy phenyl group.^[1]

This molecule serves as a critical "linchpin" reagent.^[1] The labile chlorine atom facilitates substitution reactions, while the amide backbone provides hydrogen-bonding capability and rigid spacing, making it an ideal precursor for N-aryl piperazines and 1,4-benzoxazine derivatives—pharmacophores commonly found in alpha-adrenergic antagonists and serotonergic ligands.^[1]

Physiochemical Profile

Property	Value / Description
IUPAC Name	2-Chloro-N-(2-ethoxyphenyl)acetamide
Common Synonyms	N-Chloroacetyl-o-phenetidine; Chloroacet-o-phenetide
Molecular Formula	
Molecular Weight	213.66 g/mol
Key Precursors	o-Phenetidine (CAS 94-70-2) + Chloroacetyl Chloride (CAS 79-04-9)
Solubility	Soluble in DCM, Chloroform, Ethanol, DMF; Insoluble in Water
Appearance	White to off-white crystalline solid
Melting Point	84–86 °C (Typical for pure crystalline form)

Synthetic Protocol: The o-Phenetidine Route

The synthesis of **2-chloro-N-(2-ethoxyphenyl)acetamide** is a classic nucleophilic acyl substitution.^[1] However, the presence of the electron-donating ethoxy group at the ortho position of the aniline ring increases the nucleophilicity of the amine, making the reaction rapid and potentially exothermic. Strict temperature control is required to prevent bis-acylation or polymerization.^[1]

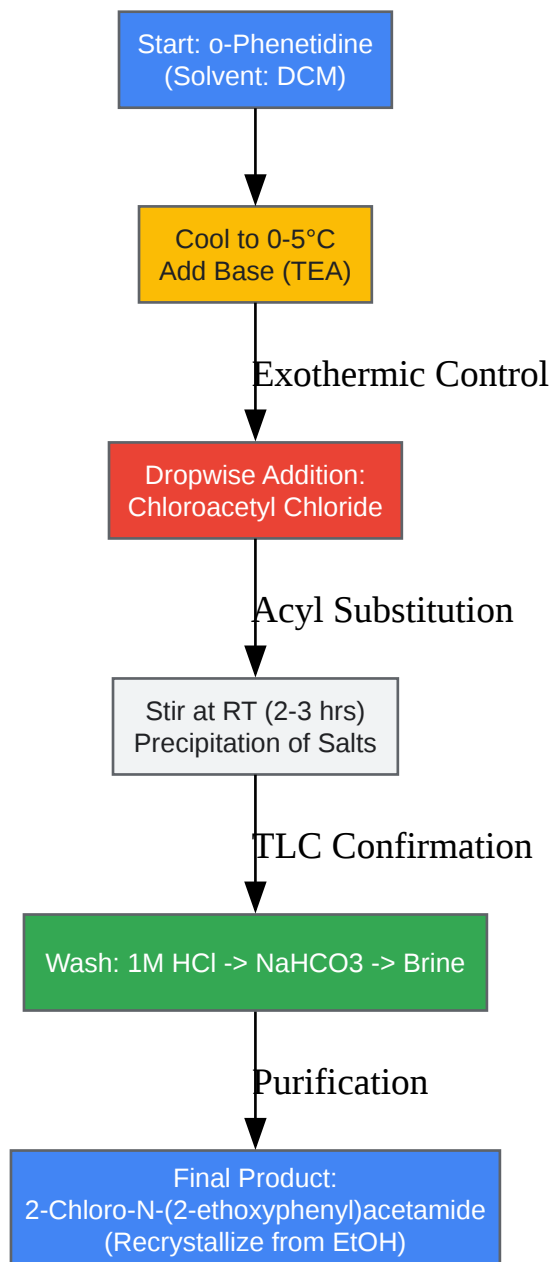
Reagents & Materials^{[1][3][4]}

- Substrate: o-Phenetidine (2-Ethoxyaniline) [1.0 eq]
- Acylating Agent: Chloroacetyl chloride [1.1 eq]
- Base (Scavenger): Triethylamine (TEA) or saturated [1.2 eq]^[1]
- Solvent: Dichloromethane (DCM) (Preferred for solubility) or Glacial Acetic Acid (for larger scale precipitation methods).^[1]

Step-by-Step Methodology

- Preparation: Dissolve o-phenetidine (1.0 eq) in anhydrous DCM (10 mL/g) in a round-bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel.
- Base Addition: Add Triethylamine (1.2 eq) to the solution. Cool the mixture to 0–5 °C using an ice-water bath.
 - Scientific Rationale: Cooling is critical.[1] The reaction between the aniline and acid chloride is highly exothermic.[1] Higher temperatures can degrade the chloroacetyl chloride or lead to colored impurities.[1]
- Acylation: Dropwise add a solution of Chloroacetyl chloride (1.1 eq) in DCM over 30–45 minutes. Maintain internal temperature below 10 °C.
 - Observation: A white precipitate (TEA[1]·HCl salts) will form immediately.[1]
- Reaction Completion: Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–3 hours. Monitor via TLC (System: Hexane:EtOAc 3:1). The starting amine spot should disappear.[1]
- Work-up:
 - Quench with cold water.[1]
 - Separate the organic layer.[1][2]
 - Wash sequentially with 1M HCl (to remove unreacted amine), saturated (to neutralize acid), and brine.
 - Dry over anhydrous .[1]
- Purification: Concentrate in vacuo. Recrystallize the crude solid from Ethanol/Water (9:1) or Toluene to yield white needles.[1]

Visualization: Synthesis Workflow



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Figure 1: Step-by-step process flow for the synthesis of the target acetamide, emphasizing thermal control points.

Reaction Landscape & Applications

The utility of **2-chloro-N-(2-ethoxyphenyl)acetamide** lies in the "bifunctional" nature of its reactivity.^[1] It contains an electrophilic carbon (

-carbon) and a nucleophilic aromatic ring (activated by the ethoxy group).^[1]

A. The Finkelstein Modification (Reactivity Enhancement)

For sterically hindered nucleophiles, the chloride leaving group may be too sluggish.

- Protocol: Reflux the chloro-acetamide with Sodium Iodide (NaI) in Acetone for 1 hour.
- Result: In situ conversion to the Iodo-acetamide derivative.^[1]
- Benefit: Iodide is a superior leaving group (), accelerating subsequent substitution reactions by 10–100x.^[1]

B. Synthesis of N-Aryl Piperazines (Drug Scaffolds)

This is the most common pharmaceutical application.^[1] The acetamide reacts with piperazine (or substituted piperazines) to form precursors for alpha-blockers.^[1]

- Mechanism: Intermolecular attack by the secondary amine of piperazine on the -carbon.^[1]
- Conditions: , Acetonitrile, Reflux, 6–12 hours.^[1]
- Significance: The resulting N-(2-ethoxyphenyl)piperazinyl acetamides are frequently screened for GPCR binding affinity (Dopamine/Serotonin receptors).^[1]

C. Cyclization to 1,4-Benzoxazin-3-ones

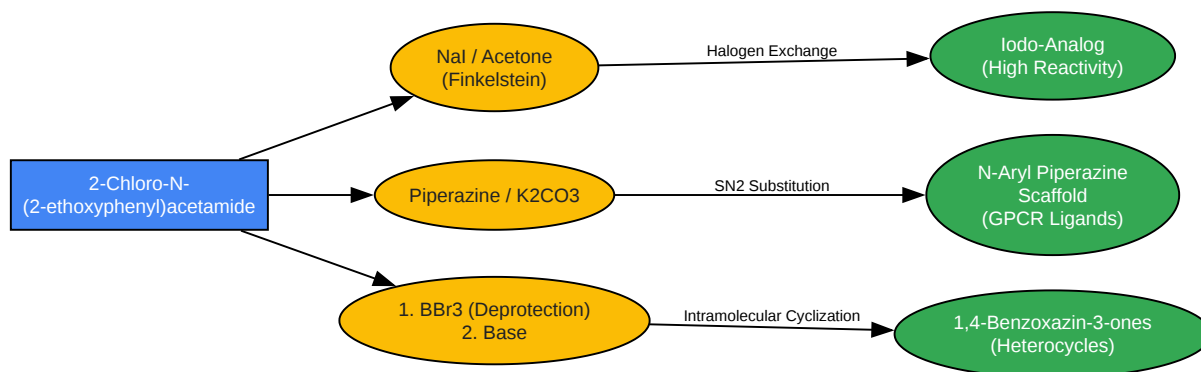
Under strong basic conditions (e.g., NaH in DMF), the amide nitrogen can be deprotonated, or if the ethoxy group is cleaved (using

), the resulting phenol can attack the

-carbon intramolecularly.[1]

- Note: The ethoxy group in this specific molecule is stable, so this pathway usually requires prior deprotection to the phenol.

Visualization: Mechanistic Pathways



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Figure 2: Divergent synthetic utility of the core scaffold, highlighting activation (top), substitution (middle), and cyclization (bottom) pathways.[1]

Safety & Handling (E-E-A-T)

Warning: Chloroacetamides are potent alkylating agents.[1] They can irreversibly bind to biological nucleophiles (DNA, proteins), causing sensitization or toxicity.

- Skin Sensitization: This compound is a likely contact allergen.[1] It can cause severe dermatitis upon repeated exposure.[1] Double-gloving (Nitrile) is mandatory.[1]
- Inhalation: The powder is an irritant to the mucous membranes.[1] Weighing must be performed inside a fume hood.[1]
- Deactivation: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to nucleophilically displace the chloride and deactivate the alkylating potential before

disposal.[1]

References

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- Safety Data: Fisher Scientific. "Safety Data Sheet: 2-Chloroacetamide derivatives."

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Sources

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